molecular formula C13H8ClNOS2 B2561350 N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide CAS No. 477539-72-3

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2561350
CAS No.: 477539-72-3
M. Wt: 293.78
InChI Key: KXYHGNKHUGEKJC-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule based on a benzothiophene-carboxamide scaffold, a structure recognized in medicinal chemistry for its versatile pharmacological potential. This compound is exclusively intended for research applications and is not for diagnostic, therapeutic, or any other human or veterinary use. The design of this compound leverages the known research value of the benzothiophene-carboxamide core, which has been identified as a privileged structure in the development of kinase inhibitors. Specifically, closely related analogs have demonstrated potent activity as inhibitors of kinases such as Cdc2-like kinases (Clks) and Dual-specificity tyrosine-regulated kinases (Dyrks), which are key regulators of pre-mRNA splicing and cell cycle progression. The overexpression of these kinases has been implicated in the survival and proliferation of various human tumors, making them promising targets in oncology research. Compounds with this scaffold have been shown to modulate alternative splicing and deplete cancer-relevant proteins, leading to the inhibition of cancer cell growth. The structural features of this molecule, including the 5-chlorothiophene and benzothiophene moieties, are designed to facilitate binding within the ATP pockets of target kinases, potentially conferring significant biological activity. Preliminary research on highly similar chemical entities suggests this compound may serve as a valuable chemical probe for investigating novel therapeutic pathways in diseases like solid tumors and leukemia. Its potential mechanism of action is hypothesized to involve the disruption of kinase-mediated signaling and splicing regulation, which can induce cell cycle arrest and promote apoptosis in malignant cells.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHGNKHUGEKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chlorothiophene-2-amine to yield the desired carboxamide product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide exhibit significant antiviral properties. For instance, modifications of benzothiophenes have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) through the inhibition of RNA-dependent RNA polymerase (RdRp) . The structure of this compound suggests that it may possess similar mechanisms of action, making it a candidate for further antiviral research.

Anticancer Properties

The compound's structural features indicate potential anticancer activity. Research has demonstrated that derivatives of benzothiophenes can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For example, compounds with similar scaffolds have been shown to reduce cell viability in human cancer cell lines . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

Antifungal Activity

This compound has potential applications in agriculture as an antifungal agent. Derivatives of benzothiophenes have been reported to exhibit broad-spectrum antifungal activity against various pathogens, including dermatophytes and other fungi . This property could be harnessed for developing new agricultural fungicides that are less toxic and more effective than existing options.

Conductive Polymers

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of conductive polymers. Research into thiophene-based materials has shown promise for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of this compound into polymer matrices could enhance the electrical conductivity and stability of these materials.

Case Studies

Study Application Findings
Study on BVDV InhibitionAntiviralCompounds with similar structures showed EC50 values indicating effective viral inhibition .
Anticancer Activity AssessmentCancer ResearchDerivatives demonstrated significant cytotoxicity against cancer cell lines .
Evaluation of Antifungal PropertiesAgricultureBenzothiophene derivatives exhibited broad-spectrum antifungal activity .
Development of Conductive PolymersMaterials ScienceThiophene-based materials showed enhanced electrical properties suitable for electronics .

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the active site of protein kinases, preventing their phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The molecular targets and pathways involved include the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Comparison with Similar Compounds

Physicochemical Properties and Functional Implications

Melting Points and Stability

  • Chalcone Derivatives : Melting points range from 145°C (4c) to 210°C (4b), influenced by substituent polarity and hydrogen bonding .
  • Target Compound : The benzothiophene group may increase melting point compared to phenyl analogs due to enhanced π-π stacking and molecular rigidity.

Solubility and Lipophilicity

  • Benzothiophene vs.
  • Chlorothiophene Core : The 5-chloro group enhances electrophilicity, aiding interactions with biological targets .

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituent
N-(1-Benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide (Target) ~281.7* N/A Benzothiophene
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide 279.74 N/A 4-Acetylphenyl
5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) 384.8 (M+1+) 210–212 4-Hydroxyphenyl acryloyl
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone 255.13 48–50 Bromoethyl ketone

*Estimated based on structural analogs.

Biological Activity

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by a benzothiophene moiety linked to a chlorothiophene structure through a carboxamide functional group. The synthesis typically involves reactions with isocyanates or isothiocyanates, leading to the formation of carboxamides and carbothioamides, which are precursors in the development of this compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiophenes. For example, derivatives similar to this compound have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: Antitumor Efficacy

In a comparative study, several derivatives were tested for their cytotoxic effects on cancer cell lines using both 2D and 3D assays. The results indicated that compounds with similar structures exhibited significant antiproliferative activity, with IC50 values ranging from 6.26 μM to 20.46 μM across different cell lines. Notably, the compound's selectivity was assessed against normal lung fibroblast MRC-5 cells, revealing moderate cytotoxicity which raises concerns about potential side effects in therapeutic applications .

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC8276.48 ± 0.112D
Compound 9NCI-H35816.00 ± 9.383D

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Testing against Gram-positive and Gram-negative bacteria demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Mechanistic Insights

The biological activity of this compound appears to be linked to its ability to interact with DNA and other cellular targets:

  • DNA Binding : Studies indicate that related compounds exhibit strong binding affinity for DNA, particularly within the minor groove, which could inhibit transcription and replication processes essential for cancer cell survival.
  • Signal Pathway Modulation : Compounds have been shown to affect pathways involved in cell cycle regulation and apoptosis, suggesting a multifaceted approach in their anticancer efficacy.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide?

The compound is synthesized via acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and a benzothiophene-containing amine. Key steps include:

  • Step 1 : Activation of the carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
  • Step 2 : Reaction with 1-benzothiophen-5-amine under reflux, followed by purification via recrystallization or column chromatography .
  • Critical parameters : Solvent choice, temperature control (typically 60–80°C), and inert atmosphere to prevent side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR :
  • ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10 ppm, broad).
  • ¹³C NMR : Peaks for carbonyl carbons (~165 ppm) and chlorothiophene/benzothiophene carbons .
    • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., ~334.8 g/mol) .

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications on the benzothiophene moiety be analyzed?

Advanced mechanistic studies involve:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps in nucleophilic substitution or coupling reactions.
  • DFT Calculations : Modeling transition states for reactions like Suzuki-Miyaura coupling or Buchwald-Hartwig amination to optimize regioselectivity .
  • In-situ Monitoring : Techniques like LC-MS or reaction calorimetry to track intermediates and side products .

Q. What strategies optimize yield and purity in multi-step syntheses involving this compound?

Key methodologies include:

  • Parallel Reaction Screening : Testing solvent/base combinations (e.g., DMF with K₂CO₃ vs. THF with Et₃N) to maximize coupling efficiency .
  • Purification : Gradient HPLC or flash chromatography with silica gel (hexane/EtOAc) to separate regioisomers.
  • By-product Mitigation : Adding scavengers (e.g., polymer-bound isocyanates) to remove unreacted starting materials .

Q. How do structural modifications influence anti-neoplastic activity in SAR studies?

Substituent effects are evaluated through:

  • Bioisosteric Replacement : Swapping benzothiophene with benzofuran to assess impact on cytotoxicity.
  • Electron-Withdrawing Groups : Adding nitro (-NO₂) or chloro (-Cl) to the thiophene ring enhances DNA intercalation, as seen in analogues with IC₅₀ values <10 µM .
  • Steric Effects : Bulky groups (e.g., tert-butyl) on the benzothiophene reduce cellular uptake, lowering potency .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Common issues include:

  • Polymorphism : Multiple crystal forms due to flexible amide bonds.
  • Solvent Trapping : Use of mixed solvents (e.g., CHCl₃:MeOH) to stabilize the lattice.
  • Data Collection : Low diffraction quality resolved by synchrotron radiation or cryocooling (100 K) .

Data Contradictions and Resolution

  • Synthetic Yields : reports yields of 43–75% for chalcone derivatives, while cites ~95% purity post-purification. Discrepancies arise from varying reaction scales and purification methods .
  • Biological Activity : Anti-neoplastic mechanisms in (apoptosis induction) contrast with (kinase inhibition). Further target validation (e.g., siRNA knockdown) is recommended .

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